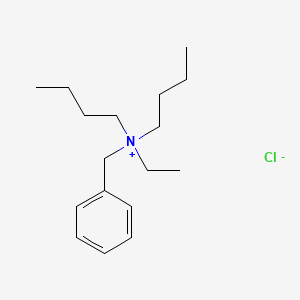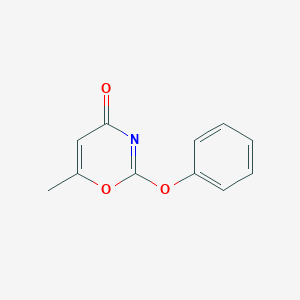
2,2',3,4,5,6-Hexachloro-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compoundThis particular compound is known for its high chlorine content, which contributes to its stability and persistence in the environment .
Preparation Methods
The synthesis of 2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. One common method is the Ullmann reaction, where the biphenyl compound is reacted with copper powder at elevated temperatures (around 230°C) to achieve the desired chlorination . Industrial production methods often involve similar chlorination processes, but on a larger scale and with more controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include various chlorinated biphenyl derivatives .
Scientific Research Applications
2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a reference compound in studies of PCB behavior and degradation.
Biology: Researchers study its effects on biological systems, particularly its impact on cellular processes and enzyme activity.
Medicine: While not used therapeutically, it is studied for its toxicological effects and potential health risks.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl involves disruption of cellular calcium homeostasis and translocation of protein kinase C. This disruption is primarily due to increased ryanodine binding to calcium channels, leading to altered cellular signaling and potential toxic effects .
Comparison with Similar Compounds
2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl can be compared to other similar PCBs, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.
2,2’,4,4’,5,6’-Hexachlorobiphenyl: Another congener with a different chlorine substitution pattern.
2,2’,3,3’,4,5,6-Heptachlorobiphenyl: Contains an additional chlorine atom, making it more chlorinated and potentially more persistent.
These comparisons highlight the uniqueness of 2,2’,3,4,5,6-Hexachloro-4’-methyl-1,1’-biphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.
Properties
CAS No. |
61107-36-6 |
|---|---|
Molecular Formula |
C13H6Cl6 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chloro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6/c1-5-2-3-6(7(14)4-5)8-9(15)11(17)13(19)12(18)10(8)16/h2-4H,1H3 |
InChI Key |
NJVRRFWIMGRZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)


![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)


![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)

